molecular formula C18H23ClN2 B13354640 ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride

Cat. No.: B13354640
M. Wt: 302.8 g/mol
InChI Key: DIZIQKGZCVXNDT-URBRKQAFSA-N
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Description

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Substitution Reactions: The benzyl and phenyl groups are introduced through substitution reactions, often using benzyl halides and phenyl halides in the presence of suitable catalysts.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyrrolidine ring or the benzyl group, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halides and suitable nucleophiles in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Benzyl alcohol, benzophenone.

    Reduction: Benzylamine, phenylethylamine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

Biology: In biological research, it is used to study the interactions of chiral molecules with biological targets, aiding in the understanding of stereochemistry in biological systems.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, including changes in neurotransmitter levels or enzyme activity.

Comparison with Similar Compounds

  • ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanol
  • ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)acetate
  • ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)amine

Uniqueness: The hydrochloride salt form of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine provides enhanced solubility and stability, making it more suitable for pharmaceutical applications. Its specific chiral configuration also allows for selective interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H23ClN2

Molecular Weight

302.8 g/mol

IUPAC Name

[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C18H22N2.ClH/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16;/h1-10,17-18H,11-14,19H2;1H/t17-,18+;/m1./s1

InChI Key

DIZIQKGZCVXNDT-URBRKQAFSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN.Cl

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN.Cl

Origin of Product

United States

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